![molecular formula C22H17ClN4O B3457447 N-{4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]phenyl}acetamide](/img/structure/B3457447.png)
N-{4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]phenyl}acetamide
Overview
Description
N-{4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]phenyl}acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical properties and potential applications in various fields of research. In
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been identified as a new class of anticancer agents with significant potency against solid tumors . In particular, certain quinazoline derivatives have shown promising in vivo antitumor activity against Ehrlich ascites carcinoma (EAC) in Swiss albino mice .
Antimicrobial Properties
Quinazoline derivatives have been reported to exhibit promising antimicrobial properties . They have been investigated as potential novel antibiotics to treat drug-resistant bacterial strains .
Anti-Inflammatory Activity
Quinazoline derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticonvulsant Activity
Quinazoline derivatives have also been studied for their anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders .
Antifungal Activity
Quinazoline derivatives have shown antifungal activity . This suggests they could be used in the development of new antifungal medications .
Anti-HIV Activity
Quinazoline derivatives have demonstrated anti-HIV activity . This indicates potential applications in the treatment of HIV and AIDS .
properties
IUPAC Name |
N-[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-14(28)24-17-8-10-18(11-9-17)25-22-26-20-12-7-16(23)13-19(20)21(27-22)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,28)(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEXIPIDPWKAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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